



# Application Notes and Protocols: ODM-208 (Opevesostat, MK-5684)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 208 |           |
| Cat. No.:            | B15622669            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known pharmacokinetic and pharmacodynamic properties of ODM-208 (also known as opevesostat or MK-5684), an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme. The information is primarily derived from the Phase 1/2 CYPIDES clinical trial (NCT03436485) in patients with metastatic castration-resistant prostate cancer (mCRPC).

#### Introduction

ODM-208 is a first-in-class inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2] CYP11A1 is the rate-limiting enzyme in steroid biosynthesis, catalyzing the conversion of cholesterol to pregnenolone.[3] By blocking this initial step, ODM-208 suppresses the production of all downstream steroid hormones and their precursors, which can activate the androgen receptor (AR) signaling pathway, a key driver in prostate cancer.[2] This makes it a promising therapeutic agent for hormone-dependent cancers, particularly in late-stage mCRPC, including cases with AR ligand-binding domain (LBD) mutations that confer resistance to other hormonal therapies.[2]

#### **Pharmacokinetics**

The pharmacokinetics of ODM-208 have been evaluated in patients with mCRPC and in healthy volunteers. Plasma exposure to ODM-208 has been found to be dose-proportional.[2]



### **Food Effect (in Healthy Volunteers)**

A study in healthy male subjects assessed the impact of a high-fat meal on the pharmacokinetics of a single 5 mg dose of ODM-208. While total drug exposure (AUC) was not significantly affected, the rate of absorption was altered.[4]

Table 1: Effect of a High-Fat Meal on ODM-208 Pharmacokinetic Parameters[4]



| Parameter   | Fed State<br>(Geometric Mean) | Fasted State<br>(Geometric Mean) | Geometric Mean<br>Ratio (GMR) (90%<br>CI) |
|---|-------------------------------|----------------------------------|---|
| Cmax  | -                             | -                                | 0.59 (0.52 - 0.68)                        |
| AUCinf  | -                             | -                                | 0.97 (0.93 - 1.02)                        |
| AUClast   | -                             | -                                | 0.97 (0.92 - 1.02)                        |
| Median Tmax   | 2.00 hours                    | 0.50 hours                       | -   |
| Data from a single-<br>dose, crossover study<br>in 14 healthy males<br>receiving a 5 mg<br>dose.[4] |                               |                                  |   |
| Cmax: Maximum plasma concentration; AUCinf: Area under  | _                             |                                  |   |

the plasma
concentration-time
curve from time zero
to infinity; AUClast:

Area under the

plasma concentration-

time curve to the last

measurable

concentration; Tmax:

Time to reach

maximum plasma

concentration.

## **Drug-Drug Interaction Potential (in mCRPC Patients)**

To assess the potential for ODM-208 and its active metabolite, M1, to inhibit CYP3A4-mediated metabolism, a study was conducted with midazolam, a sensitive CYP3A4 substrate. The



results indicate that ODM-208 is unlikely to cause clinically significant drug-drug interactions with co-administered CYP3A4 substrates.[4]

Table 2: Effect of ODM-208 on Midazolam Pharmacokinetic Parameters[4]

| Parameter   | Midazolam Alone<br>(Geometric Mean) | Midazolam + ODM-<br>208 (Geometric<br>Mean) | Geometric Mean<br>Ratio (GMR) (90%<br>CI) |
|---|-------------------------------------|---|---|
| Cmax  | -                                   | -   | 0.92 (0.73 - 1.16)                        |
| AUCt  | -                                   | -   | 0.88 (0.75 - 1.03)                        |
| AUCinf  | -                                   | -   | 0.85 (0.72 - 1.00)                        |
| Data from a study in<br>14 male patients with<br>mCRPC receiving<br>ODM-208 5 mg twice<br>daily.[4] |                                     |   |   |
| AUCt: Area under the plasma concentration-time curve to the last sampling time.                     | _                                   |   |   |

### **Pharmacodynamics**

ODM-208 has demonstrated potent and rapid pharmacodynamic effects consistent with its mechanism of action.

#### **Steroid Hormone Suppression**

ODM-208 administration leads to a profound suppression of the steroidogenic cascade.[2][5]

Table 3: Pharmacodynamic Effects of ODM-208 on Steroid Hormones[2][3][5]



| Biomarker   | Baseline Level<br>(Median)   | Effect of ODM-208<br>Treatment                           | Onset of Effect       |
|---|------------------------------|--|-----------------------|
| Serum Testosterone  | 3.0 ng/dL (IQR: 1.3-<br>6.2) | Declined to<br>undetectable levels in<br>87% of patients | Within the first week |
| Serum DHEA<br>Sulphate  | Detectable                   | Undetectable   | After 4 weeks         |
| Androstenedione   | Detectable                   | Undetectable   | After 4 weeks         |
| Pregnenolone  | Detectable                   | Undetectable   | After 4 weeks         |
| Data from the CYPIDES trial at the recommended Phase 2 dose of 5 mg twice daily.[2][3][5] |                              |  |                       |

#### **Anti-Tumor Activity (PSA Response)**

The potent inhibition of steroid synthesis translates into promising anti-tumor activity, as measured by declines in prostate-specific antigen (PSA) levels. The response is particularly pronounced in patients with activating AR-LBD mutations.[5][6]

Table 4: PSA Response (≥50% decline) in the CYPIDES Trial[5][6]

| Patient Cohort           | Phase 1          | Phase 2a         |
|--------------------------|------------------|------------------|
| AR LBD Mutation-Positive | 73.7% (14 of 19) | 53.3% (24 of 45) |
| AR Wild-Type             | 8.7% (2 of 23)   | -                |

The most common treatment-related adverse event is adrenal insufficiency, which is an expected consequence of the drug's mechanism and is managed with glucocorticoid and mineralocorticoid replacement therapy.[5]

### **Experimental Protocols**



The following protocols are based on the methodologies described for the CYPIDES (NCT03436485) clinical trial.[5][6]

#### Clinical Trial Protocol (Phase 1/2 CYPIDES)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of ODM-208 in patients with progressive mCRPC.[6][7]
- Patient Population: Adult males with histologically confirmed prostate adenocarcinoma, metastatic castration-resistant disease (serum testosterone < 50 ng/dL), and prior treatment with at least one AR pathway inhibitor and at least one taxane-based chemotherapy.[7]
- Study Design:
  - Phase 1: Open-label, 3+3 dose-escalation and de-escalation design. Doses ranged from 10 to 150 mg/day. The recommended Phase 2 dose (RP2D) was determined to be 5 mg twice daily.[2][5]
  - Phase 2: Open-label, single-arm expansion at the RP2D, enrolling patients with activating AR-LBD mutations.[5]
- Treatment Regimen:
  - Administer ODM-208 orally at the specified dose (e.g., 5 mg twice daily).
  - Concurrently administer glucocorticoid replacement therapy (e.g., dexamethasone 1 mg daily) and mineralocorticoid replacement therapy (e.g., fludrocortisone 0.1 mg daily) to manage adrenal insufficiency.[5]
  - Continue ongoing androgen deprivation therapy (ADT) with a GnRH analogue or antagonist.[6]
  - Continue treatment until disease progression or unacceptable toxicity.[8]
- Assessments:
  - Safety: Monitor for adverse events, with a focus on signs of adrenal insufficiency.



- Pharmacokinetics: Collect serial blood samples at specified time points to determine plasma concentrations of ODM-208.
- Pharmacodynamics: Collect blood samples to measure serum levels of testosterone and other steroid hormones at baseline and during treatment.
- Efficacy: Monitor PSA levels every 3-4 weeks. Perform radiographic imaging (CT and bone scans) at baseline and regular intervals to assess tumor response according to RECIST criteria.
- Biomarker Analysis: Use a cell-free DNA assay (e.g., Guardant360) to determine AR-LBD mutation status from blood samples.[9]

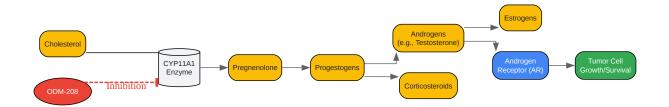
#### **Pharmacokinetic Analysis Protocol**

- Objective: To determine the pharmacokinetic parameters of ODM-208 in patient plasma.
- Methodology:
  - Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes at predefined time points before and after drug administration.
  - Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples frozen at -70°C or below until analysis.
  - Bioanalysis:
    - Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)
       method to quantify the concentration of ODM-208 in plasma samples.[4]
    - Note: Specific assay parameters such as the LC column, mobile phases, gradient, and mass spectrometer settings are not detailed in the available literature but would require standard validation procedures for accuracy, precision, linearity, and stability.
  - Data Analysis:
    - Calculate pharmacokinetic parameters using a noncompartmental analysis method.



• Key parameters to calculate include Cmax, Tmax, AUC, and elimination half-life (t1/2).

# Visualizations Signaling Pathway Diagram

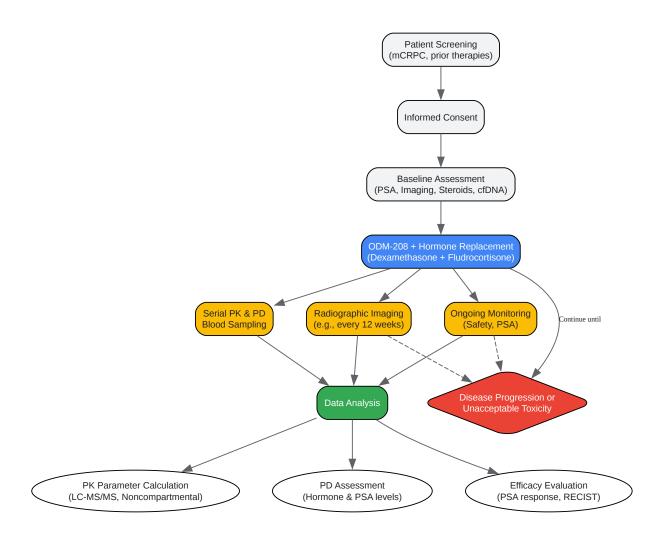


Click to download full resolution via product page

Caption: Mechanism of action of ODM-208 in blocking steroid biosynthesis.

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the CYPIDES clinical trial of ODM-208.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. urologytimes.com [urologytimes.com]
- 2. orionpharma.com [orionpharma.com]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. DSpace [helda.helsinki.fi]
- 9. orionpharma.com [orionpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ODM-208 (Opevesostat, MK-5684)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622669#pharmacokinetics-and-pharmacodynamics-of-odm-208-in-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com